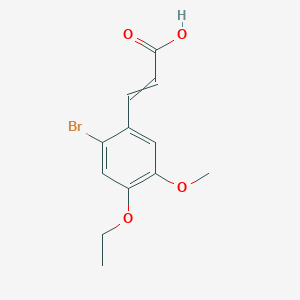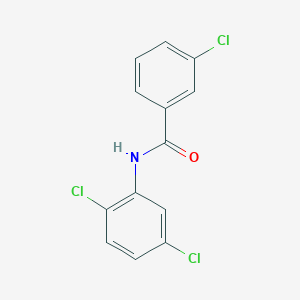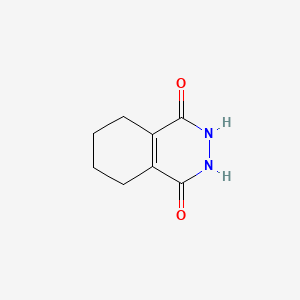![molecular formula C10H12K2MnN2O8 B1604767 Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)- CAS No. 68015-77-0](/img/structure/B1604767.png)
Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- is a coordination compound where manganese is complexed with ethylenediaminetetraacetic acid (EDTA) and potassium ions. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is often used in various industrial and agricultural applications due to its ability to bind metal ions effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- typically involves the reaction of manganese salts with EDTA in the presence of potassium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the components. The general reaction can be represented as follows:
[ \text{MnSO}_4 + \text{EDTA} + 2\text{KOH} \rightarrow \text{K}_2[\text{Mn(EDTA)}] + \text{H}_2\text{O} + \text{SO}_4^{2-} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of manganese sulfate, EDTA, and potassium hydroxide in reactors. The reaction mixture is heated to around 70°C to ensure complete reaction. The product is then filtered, washed, and dried to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The manganese center can be reduced to lower oxidation states.
Substitution: Ligands around the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions can be carried out using various ligands such as ammonia or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the manganese center can lead to the formation of higher oxidation state manganese complexes, while reduction can yield lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- has several scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in metal ion detoxification and as a contrast agent in imaging techniques.
Industry: Utilized in agriculture as a micronutrient fertilizer to provide essential manganese to plants.
Wirkmechanismus
The mechanism of action of Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- involves its ability to form stable complexes with metal ions. The EDTA ligand binds to the manganese center through its nitrogen and oxygen atoms, forming a stable chelate. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets and pathways involved include metal ion transport proteins and enzymes that require metal ions as cofactors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium manganese ethylenediaminetetraacetate: Similar in structure but uses sodium ions instead of potassium.
Manganese disodium EDTA trihydrate: Another variant with different hydration states.
Ethylenediaminetetraacetic acid manganese disodium salt: Similar chelating properties but different counterions
Uniqueness
Manganate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (OC-6-21)- is unique due to its specific combination of manganese, EDTA, and potassium ions, which provides distinct solubility and stability properties compared to its sodium counterparts. This makes it particularly useful in applications where potassium ions are preferred or where specific solubility characteristics are required .
Eigenschaften
CAS-Nummer |
68015-77-0 |
|---|---|
Molekularformel |
C10H12K2MnN2O8 |
Molekulargewicht |
421.35 g/mol |
IUPAC-Name |
dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+) |
InChI |
InChI=1S/C10H16N2O8.2K.Mn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChI-Schlüssel |
BKSAYSZOFIEFQR-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Mn+2] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Mn+2] |
| 68015-77-0 | |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1604700.png)





